2-Pyridinemethanimine
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Overview
Description
2-Pyridinemethanimine, also known as 2-Pyridylformamide, is a chemical compound that belongs to the family of pyridine derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The exact mechanism of action of 2-Pyridinemethanimine is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
2-Pyridinemethanimine has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting COX-2 activity. It also exhibits antimicrobial activity against a range of bacteria and fungi. In addition, it has been shown to inhibit the activity of AChE, which can lead to improved cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Pyridinemethanimine in lab experiments is its wide range of biological activities. It has been shown to have potential applications in the treatment of various diseases, making it a valuable tool for drug discovery. However, one of the limitations of using 2-Pyridinemethanimine is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on 2-Pyridinemethanimine. One area of interest is its potential as a treatment for Alzheimer's disease. It has been shown to inhibit the activity of AChE, which is a key target for Alzheimer's disease therapies. Another area of interest is its potential as an anticancer agent. It has been shown to exhibit antitumor activity against a range of cancer cell lines, making it a promising candidate for further study. Additionally, there is potential for the development of new synthetic routes for 2-Pyridinemethanimine, which could improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, 2-Pyridinemethanimine is a valuable tool for scientific research due to its unique properties and potential applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesis Methods
The most common method for synthesizing 2-Pyridinemethanimine is by reacting pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction takes place at room temperature and yields 2-Pyridinemethanimine as a white crystalline solid.
Scientific Research Applications
2-Pyridinemethanimine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has also been shown to have potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
pyridin-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-5-6-3-1-2-4-8-6/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEMMOMRSHUTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330014 |
Source
|
Record name | 2-Pyridinemethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanimine | |
CAS RN |
7166-34-9 |
Source
|
Record name | 2-Pyridinemethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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